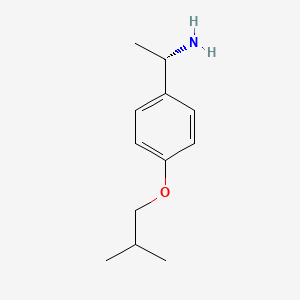![molecular formula C10H20N2 B3090478 9-Methyl-2,9-diazaspiro[5.5]undecane CAS No. 1211582-98-7](/img/structure/B3090478.png)
9-Methyl-2,9-diazaspiro[5.5]undecane
Descripción general
Descripción
9-Methyl-2,9-diazaspiro[5.5]undecane is a chemical compound belonging to the spiroamine family. It has garnered significant attention in scientific research due to its unique chemical structure and potential biological activities. The compound’s molecular formula is C10H20N2, and it has a molecular weight of 168.28 g/mol .
Mecanismo De Acción
Target of Action
The primary target of 9-Methyl-2,9-diazaspiro[5.5]undecane is the Endoplasmic Reticulum (ER) . The ER plays a crucial role in calcium signaling and protein folding .
Mode of Action
This compound interacts with its target by inducing the Endoplasmic Reticulum Stress Response (ERSR) . This compound depletes intracellular calcium stores, leading to the activation of the molecular chaperone GRP78 (glucose-regulated protein 78), which triggers the ERSR pathway . The ERSR pathway aims to restore ER homeostasis, but failure to adapt to stress results in apoptosis .
Biochemical Pathways
The compound affects the ERSR pathway . When the ERSR is activated, it attempts to restore normal function by halting protein translation, degrading misfolded proteins, and activating signaling pathways that lead to increased production of molecular chaperones involved in protein folding .
Pharmacokinetics
The ADME properties of 9-Methyl-2,9-diazaspiro[5The compound’s molecular weight (16828) and structure suggest it may have favorable pharmacokinetic properties .
Result of Action
The activation of the ERSR by this compound can lead to apoptosis-mediated cell death in several cancer cell lines, including patient-derived and 3D cultures of glioma cells . This suggests that the compound could have potential therapeutic applications in the treatment of certain types of cancer .
Análisis Bioquímico
Biochemical Properties
9-Methyl-2,9-diazaspiro[5.5]undecane plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been identified as an inducer of the endoplasmic reticulum stress response (ERSR) pathway, which is crucial for maintaining cellular homeostasis . This compound interacts with molecular chaperones like glucose-regulated protein 78 (GRP78), leading to the activation of the ERSR pathway . Additionally, this compound can deplete intracellular calcium stores, further influencing cellular processes .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to induce apoptosis-mediated cell death in several cancer cell lines, including glioma cells . This compound influences cell signaling pathways by activating the ERSR pathway, leading to the accumulation of unfolded proteins and subsequent cell death . Moreover, this compound affects gene expression by modulating the activity of transcription factors involved in the ERSR pathway .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to molecular chaperones like GRP78, leading to the activation of the ERSR pathway . This activation results in the depletion of intracellular calcium stores, which is a critical step in inducing apoptosis . Additionally, this compound can inhibit or activate specific enzymes involved in the ERSR pathway, further influencing cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This compound is relatively stable under standard laboratory conditions, but its activity can degrade over extended periods . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in inducing apoptosis in cancer cells . Its stability and activity may vary depending on the specific experimental conditions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it can effectively induce the ERSR pathway and promote apoptosis in cancer cells . At higher doses, this compound may exhibit toxic or adverse effects, including significant cell death and tissue damage . Threshold effects have been observed, indicating that there is an optimal dosage range for achieving the desired biochemical effects without causing toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate the ERSR pathway, influencing metabolic flux and metabolite levels . This compound can modulate the activity of enzymes involved in protein folding and calcium signaling, further affecting cellular metabolism . Additionally, this compound may influence the levels of specific metabolites associated with the ERSR pathway .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . This compound may also accumulate in specific cellular compartments, influencing its localization and activity . The distribution of this compound within tissues can vary depending on the experimental conditions and the presence of specific transporters .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the endoplasmic reticulum, where it interacts with molecular chaperones and activates the ERSR pathway . The subcellular localization of this compound can influence its ability to modulate cellular processes and induce apoptosis .
Análisis De Reacciones Químicas
9-Methyl-2,9-diazaspiro[5.5]undecane can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).
The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
9-Methyl-2,9-diazaspiro[5.5]undecane has been explored for various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has been studied for its potential biological activities, including its role as an inducer of the endoplasmic reticulum stress response.
Medicine: Research has indicated its potential cytotoxic activity in cancer cell models, making it a candidate for cancer therapeutics.
Industry: It may be used in the development of new materials and chemical processes.
Comparación Con Compuestos Similares
Similar compounds to 9-Methyl-2,9-diazaspiro[5.5]undecane include other spirocyclic amines such as:
2,9-Diazaspiro[5.5]undecane: Shares a similar core structure but lacks the methyl group at the 9-position.
1,9-Diazaspiro[5.5]undecane: Another spirocyclic amine with different substitution patterns.
4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane: Contains an additional oxygen atom and aryl group, providing different biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
IUPAC Name |
9-methyl-2,9-diazaspiro[5.5]undecane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2/c1-12-7-4-10(5-8-12)3-2-6-11-9-10/h11H,2-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPAUGPILPAZRRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(CCCNC2)CC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001290878 | |
| Record name | 9-Methyl-2,9-diazaspiro[5.5]undecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001290878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1211582-98-7 | |
| Record name | 9-Methyl-2,9-diazaspiro[5.5]undecane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1211582-98-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9-Methyl-2,9-diazaspiro[5.5]undecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001290878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-methyl-2,9-diazaspiro[5.5]undecane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


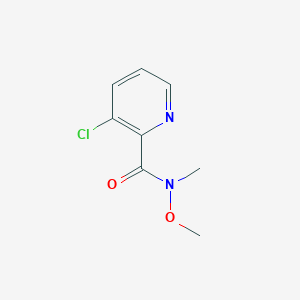

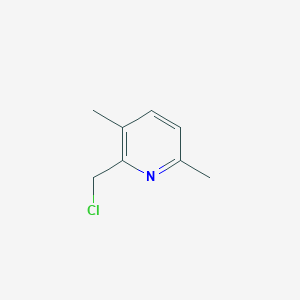
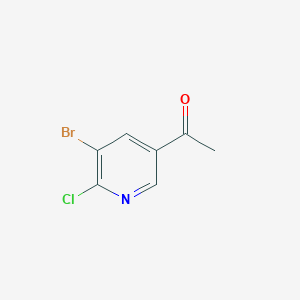
![5H,6H,7H,8H,9H-pyrido[2,3-d]azepine](/img/structure/B3090442.png)


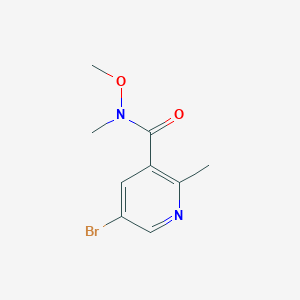

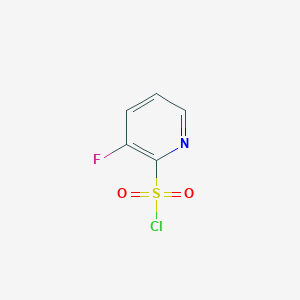
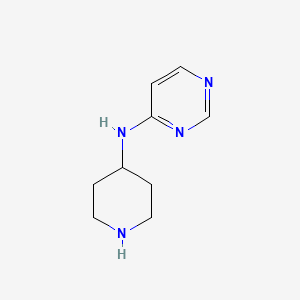

![Azetidine,3-[2-chloro-4-(trifluoromethyl)phenoxy]-](/img/structure/B3090504.png)
